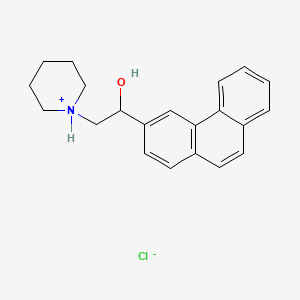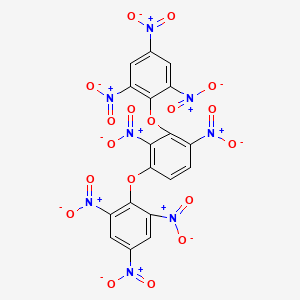
Dinitro-1,3-bis(2,4,6-trinitrophenoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dinitro-1,3-bis(2,4,6-trinitrophenoxy)benzene is a complex organic compound characterized by its multiple nitro groups attached to a benzene ring. This compound is known for its high energy content and stability, making it of interest in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dinitro-1,3-bis(2,4,6-trinitrophenoxy)benzene typically involves nitration reactions. The process begins with the nitration of benzene to form nitrobenzene, followed by further nitration to produce dinitrobenzene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is carefully controlled to ensure the purity and stability of the final product. Reaction conditions such as temperature, pressure, and the use of catalysts are optimized to maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Dinitro-1,3-bis(2,4,6-trinitrophenoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids for nitration, reducing agents like hydrogen or metal hydrides for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions typically yield amino derivatives, while substitution reactions can produce a wide range of functionalized benzene compounds .
Wissenschaftliche Forschungsanwendungen
Dinitro-1,3-bis(2,4,6-trinitrophenoxy)benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Wirkmechanismus
The mechanism of action of dinitro-1,3-bis(2,4,6-trinitrophenoxy)benzene involves its interaction with molecular targets such as enzymes and proteins. The nitro groups play a crucial role in these interactions, affecting the compound’s reactivity and stability. The pathways involved include various biochemical reactions that can lead to the formation of reactive intermediates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dinitrobenzene: A simpler compound with two nitro groups attached to a benzene ring.
Trinitrophenol: Contains three nitro groups attached to a phenol ring.
Tetranitromethane: A highly nitrated compound with four nitro groups attached to a methane molecule.
Uniqueness
Dinitro-1,3-bis(2,4,6-trinitrophenoxy)benzene is unique due to its combination of multiple nitro groups and phenoxy groups, which confer high energy content and stability. This makes it particularly valuable in applications requiring both properties, such as in the production of high-energy materials .
Eigenschaften
CAS-Nummer |
94248-51-8 |
|---|---|
Molekularformel |
C18H6N8O18 |
Molekulargewicht |
622.3 g/mol |
IUPAC-Name |
1,3-dinitro-2,4-bis(2,4,6-trinitrophenoxy)benzene |
InChI |
InChI=1S/C18H6N8O18/c27-19(28)7-3-10(22(33)34)16(11(4-7)23(35)36)43-14-2-1-9(21(31)32)18(15(14)26(41)42)44-17-12(24(37)38)5-8(20(29)30)6-13(17)25(39)40/h1-6H |
InChI-Schlüssel |
IJWBCTQOFIMTJQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])OC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])OC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-N,2-N',7-N,7-N'-tetrakis(3-methoxyphenyl)-2-N,2-N',7-N,7-N'-tetrakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine](/img/structure/B13776056.png)
![Copper, hydroxy[2-(hydroxy-kappaO)-4-hydroxybenzoato-kappaO]-](/img/structure/B13776062.png)
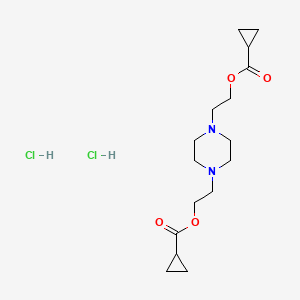
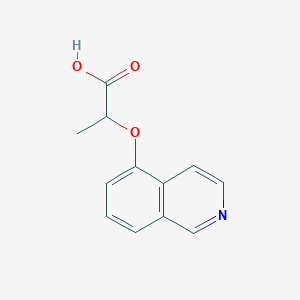
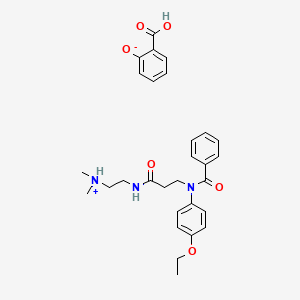
![(S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;dihydrate](/img/structure/B13776085.png)
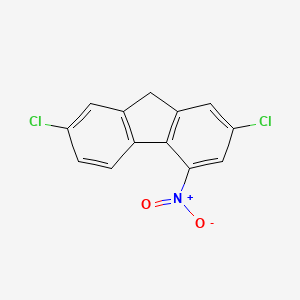
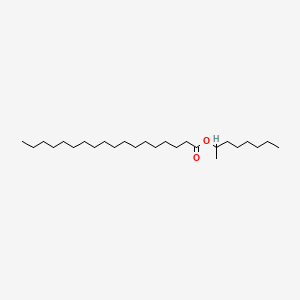
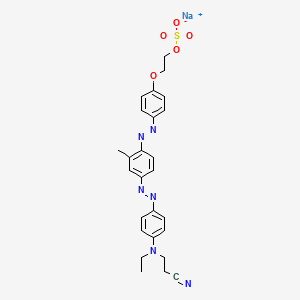
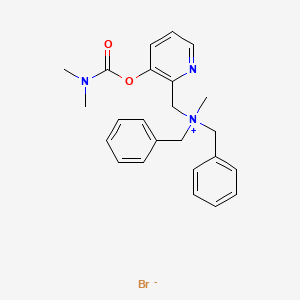

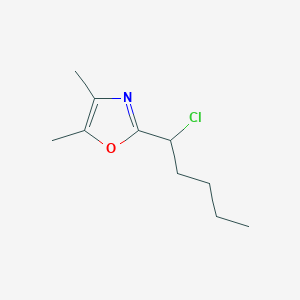
![7-[3-(Dansylamido)propyl]-1-oxa-4,10-dithia-7-azacyclododecane](/img/structure/B13776121.png)
